2-Amino-4-bromocinnamic acid CAS 914636-63-8
2-Amino-4-bromocinnamic acid CAS 914636-63-8
An In-depth Technical Guide to 2-Amino-4-bromocinnamic Acid: Synthesis, Characterization, and Applications
Abstract
2-Amino-4-bromocinnamic acid (CAS 914636-63-8) is a functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a cinnamic acid backbone, a nucleophilic amino group, and a synthetically versatile bromine atom, positions it as a valuable precursor for complex molecular architectures. This guide provides a comprehensive technical overview, including proposed synthetic strategies, detailed analytical and characterization protocols, and a discussion of its potential applications in drug discovery and peptide synthesis. By synthesizing data from structurally related analogs and foundational chemical principles, this document serves as a crucial resource for researchers aiming to exploit the unique properties of this compound.
Compound Profile and Strategic Importance
2-Amino-4-bromocinnamic acid is a non-canonical amino acid derivative. The core cinnamic acid scaffold is a well-known pharmacophore present in a variety of biologically active compounds, recognized for its role in the synthesis of therapeutics for diabetes, infectious diseases, and degenerative conditions[1]. The strategic placement of the amino and bromo functionalities on the phenyl ring offers a dual handle for synthetic manipulation, making it a highly attractive intermediate for creating diverse chemical libraries.
The bromine atom, in particular, serves as a key functional group for post-synthetic modifications via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds[2][3]. The ortho-amino group facilitates the formation of heterocyclic systems like quinazolinones and benzoxazinones, which are core structures in many natural products and pharmaceutical agents[3][4].
Physicochemical Properties (Predicted and Known)
Quantitative data for 2-Amino-4-bromocinnamic acid is not extensively documented. The following table summarizes known information and predicted properties based on its structure and data from close analogs like 4-bromocinnamic acid.
| Property | Value | Source / Basis |
| CAS Number | 914636-63-8 | - |
| Molecular Formula | C₉H₈BrNO₂ | [5] |
| Molecular Weight | 242.07 g/mol | Calculated |
| Appearance | Predicted: Off-white to light yellow solid | Analogy to similar compounds[6] |
| Purity | ≥98% | [5] |
| Melting Point | Predicted: >200 °C | Analogy to 2-Amino-4-bromobenzoic acid (230-234 °C)[7] |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar organic solvents (DMF, DMSO, Methanol) | General amino acid properties |
Chemical Structure
Caption: Proposed synthetic workflow via Perkin Reaction.
Experimental Protocol:
-
Reaction Setup: To a flask equipped with a reflux condenser, add 2-amino-4-bromobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).
-
Heating: Heat the mixture to 180 °C and maintain under reflux for 5-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Hydrolysis: After cooling, pour the reaction mixture into water and boil for 15 minutes to hydrolyze excess acetic anhydride.
-
Purification: If the product precipitates, filter the cooled solution. If not, acidify with concentrated HCl to precipitate the crude cinnamic acid. The product can be further purified by recrystallization from an ethanol/water mixture.
Strategy B: Heck Coupling from 2-Amino-4-bromoiodobenzene
The Heck reaction provides a powerful method for C-C bond formation, coupling an unsaturated halide with an alkene. This strategy offers high regioselectivity.
Causality: This approach leverages the high reliability of palladium-catalyzed cross-coupling. By starting with a di-halogenated aniline, the more reactive C-I bond can be selectively coupled with acrylic acid, leaving the C-Br bond intact for further diversification.
Caption: Proposed synthetic workflow via Heck Coupling.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-bromo-2-iodoaniline (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a suitable base such as triethylamine (2.5 equivalents) in a solvent like DMF or acetonitrile.
-
Heating: Heat the reaction mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Analytical Characterization and Quality Control
A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized 2-Amino-4-bromocinnamic acid.
Caption: Comprehensive analytical workflow for quality control.
Chromatographic Methods
Thin-Layer Chromatography (TLC): TLC is an essential technique for monitoring reaction progress and assessing fraction purity during chromatography.[8]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-butanol, glacial acetic acid, and water (e.g., 4:1:1 v/v/v) is a standard system for polar amino acids.[8]
-
Visualization: The spots can be visualized under UV light (254 nm). For amino acids, spraying with a ninhydrin solution and gentle heating will reveal purple spots.[8] The Rf value provides a key diagnostic parameter.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the final purity of the compound. A reverse-phase method is typically employed.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: UV detection at wavelengths corresponding to the aromatic system (e.g., 254 nm and 280 nm).[9]
Spectroscopic Characterization (Predicted Data)
Since experimental spectra are not publicly available, the following data are predicted based on the known spectra of analogous compounds like 4-bromocinnamic acid and other substituted cinnamic acids.[10][11]
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.5-7.8 ppm (m, 3H): Aromatic protons.
-
~7.5 ppm (d, 1H): Alkene proton (-CH=).
-
~6.4 ppm (d, 1H): Alkene proton (=CH-).
-
~5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂).
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):
-
~168 ppm: Carboxylic acid carbon (C=O).
-
~145 ppm: Alkene carbon (-CH=).
-
~115-150 ppm: Aromatic carbons (including C-NH₂ and C-Br).
-
~118 ppm: Alkene carbon (=CH-).
Infrared (IR) Spectroscopy (KBr Pellet):
-
3300-3500 cm⁻¹: N-H stretching vibrations (amine).
-
2500-3300 cm⁻¹: Broad O-H stretching (carboxylic acid).
-
~1680 cm⁻¹: C=O stretching (carbonyl of the acid).
-
~1625 cm⁻¹: C=C stretching (alkene).
-
~1500-1600 cm⁻¹: Aromatic C=C stretching.
-
~500-600 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS): The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.[12]
-
Expected M⁺ peak: at m/z 241.
-
Expected M+2 peak: at m/z 243, with approximately equal intensity to the M⁺ peak.
Potential Applications in Research and Development
The unique trifunctional nature of 2-Amino-4-bromocinnamic acid makes it a powerful tool for drug discovery professionals.
Caption: Key applications derived from the compound's functional groups.
-
Unnatural Amino Acid for Peptidomimetics: Incorporation of this molecule into peptides via solid-phase or solution-phase synthesis can confer unique properties. The aromatic ring can add conformational rigidity, while the unnatural structure can enhance metabolic stability by resisting protease degradation.[2] This strategy is crucial for developing more robust peptide-based drugs.
-
Scaffold for Heterocyclic Chemistry: The ortho-amino-carboxy arrangement is a classic precursor for building fused heterocyclic systems. This allows for the synthesis of libraries of quinazolinone and benzoxazinone derivatives, which are scaffolds with proven biological activities.[4]
-
Platform for Chemical Diversification: The bromine atom is a versatile handle for introducing molecular diversity. Researchers can perform Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach a wide array of chemical fragments, enabling extensive structure-activity relationship (SAR) studies.[2][3] This is particularly valuable in lead optimization stages of drug development.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Amino-4-bromocinnamic acid is not available, precautions should be based on data for structurally similar and potentially more hazardous analogs like 4-bromocinnamic acid.[6][13]
| Hazard Category | Recommendation | Reference |
| Acute Toxicity | Harmful if swallowed. | [6][13] |
| Skin Contact | Causes skin irritation. Wash thoroughly after handling. | [6][13] |
| Eye Contact | Causes serious eye irritation. Wear protective goggles. | [13][14] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or fume hood. | [6] |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin and Body Protection: Wear a lab coat.
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][13]
Conclusion
2-Amino-4-bromocinnamic acid represents a promising, albeit under-characterized, chemical entity. Its true potential lies in its utility as a versatile building block. This guide provides the necessary foundational knowledge for its synthesis, characterization, and strategic application. By leveraging the proposed protocols and understanding the rationale behind its reactivity, researchers in drug discovery and organic synthesis can effectively integrate this compound into their workflows to accelerate the development of novel, complex molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis.
- 2 - SAFETY DATA SHEET. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.
- Benchchem. (n.d.). Application of 2-Amino-4-bromo-6-nitrobenzoic Acid in Synthesis: A Versatile Building Block for Complex Molecules.
- Safety Data Sheet. (n.d.).
- Changzhou Union Chemicals Co Ltd. (n.d.). 2-AMINO-4-BROMOCINNAMIC ACID.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- The Royal Society of Chemistry. (2012). Supplementary Information.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- LGC Standards. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide.
- Benchchem. (n.d.). Application Note: Thin-Layer Chromatography Protocol for 2-Amino-4-bromobutanoic acid hydrobromide.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- da Silva, F. L., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Cioc, R. C., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. MDPI.
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